1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one
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Overview
Description
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the final assembly of the butanone moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Assembly of the Butanone Moiety: This can be accomplished through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: This reaction can involve the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides can be used under various conditions, including the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-hydroxyphenyl)butan-1-one
- 1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-chlorophenyl)butan-1-one
- 1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-fluorophenyl)butan-1-one
Uniqueness
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-16-14-20(13-12-19(16,2)22)18(21)7-5-6-15-8-10-17(23-3)11-9-15/h8-11,16,22H,4-7,12-14H2,1-3H3/t16-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUBSUKWYAAUDP-QFBILLFUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1(C)O)C(=O)CCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@@]1(C)O)C(=O)CCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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